

Structural differences between 15(S)-Fluprostenol and 15(R)-Fluprostenol

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Compound of Interest		
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An In-depth Technical Guide to the Structural and Functional Differences Between **15(S)**-Fluprostenol and 15(R)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals Abstract

This technical guide provides a detailed examination of the structural and functional distinctions between the two C-15 epimers of Fluprostenol: 15(S)-Fluprostenol and 15(R)-Fluprostenol. Fluprostenol, a synthetic analog of prostaglandin F2 α (PGF2 α), is a potent selective agonist for the prostaglandin F receptor (FP receptor).[1][2][3] The stereochemistry at the C-15 position is a critical determinant of biological activity in prostaglandins. This document elucidates how the spatial orientation of the 15-hydroxyl group dictates receptor binding affinity, functional potency, and overall pharmacological profile. We present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Introduction to Fluprostenol and Stereoisomerism

Fluprostenol is a member of the F-series prostaglandins, characterized by a cyclopentane ring and two side chains, termed the α -chain and the ω -chain.[1] It is the active metabolite of the prodrug Travoprost, which is widely used in the treatment of open-angle glaucoma and ocular hypertension to reduce intraocular pressure.[1] The therapeutic effect of Fluprostenol is



mediated through its potent and selective agonism of the FP receptor, a Gq-protein coupled receptor.

Like all prostaglandins, the biological activity of Fluprostenol is highly dependent on its three-dimensional structure. The molecule possesses several chiral centers, leading to the possibility of multiple stereoisomers. Of particular importance is the stereocenter at the C-15 position on the ω -chain. The two possible configurations at this position, designated as (S) and (R) according to the Cahn-Ingold-Prelog priority rules, result in two distinct epimers: **15(S)-Fluprostenol** and **15(R)-Fluprostenol**. In biological systems, such subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity, as the precise fit between a ligand and its receptor is necessary for a biological response.[4]

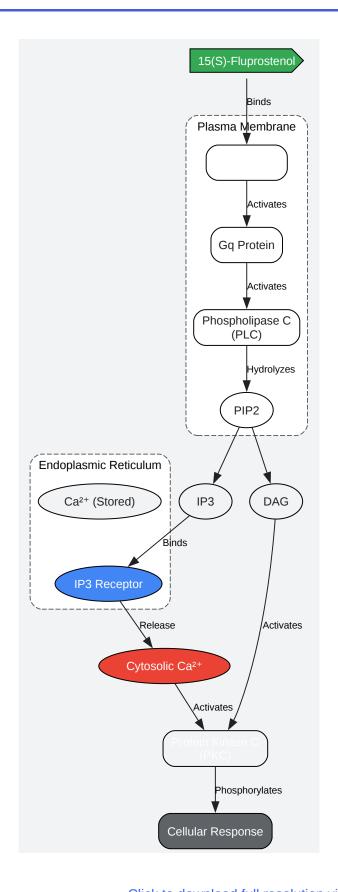
Core Structural Differences: The C-15 Epimers

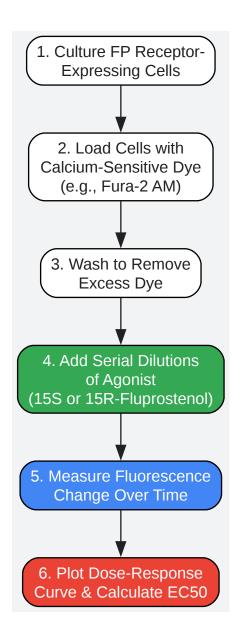
The fundamental difference between **15(S)-Fluprostenol** and 15(R)-Fluprostenol lies in the spatial orientation of the hydroxyl (-OH) group at the C-15 position.

- **15(S)-Fluprostenol**: The hydroxyl group is oriented in the (S) configuration. This conformation is analogous to that of naturally occurring PGF2α and is considered the eutomer—the pharmacologically active enantiomer.
- 15(R)-Fluprostenol: The hydroxyl group is oriented in the (R) configuration. This epimer is known as the distomer—the less active or inactive enantiomer.

This stereochemical inversion significantly alters the molecule's three-dimensional shape. The specific orientation of the 15-hydroxyl group is crucial for forming key hydrogen bonds within the FP receptor's binding pocket. The (S) configuration allows for optimal interaction with specific amino acid residues, leading to high-affinity binding and efficient receptor activation. The (R) configuration, conversely, introduces steric hindrance and prevents these critical interactions, resulting in dramatically lower binding affinity and potency.







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